molecular formula C10H8ClN3O B2614044 3-Chloro-4-(2-pyrimidinyloxy)phenylamine CAS No. 338413-13-1

3-Chloro-4-(2-pyrimidinyloxy)phenylamine

Cat. No. B2614044
CAS RN: 338413-13-1
M. Wt: 221.64
InChI Key: YCDMLCQFVZCCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(2-pyrimidinyloxy)phenylamine is a chemical compound with the molecular formula C10H8ClN3O . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is 1S/C10H8ClN3O/c11-8-6-7 (12)2-3-9 (8)15-10-13-4-1-5-14-10/h1-6H,12H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is 221.64 . The melting point is between 173 - 175 degrees .

Scientific Research Applications

Antimicrobial Activity

A study focused on the synthesis of novel pyrimidine derivatives, including compounds related to 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, demonstrated antimicrobial activities. These derivatives were evaluated for their in vitro antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Nonlinear Optical (NLO) Properties

Research on pyrimidine derivatives, including structural analogs of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, highlighted their significant presence in nature and importance in pharmacology and nonlinear optics. The study emphasized the promising applications of these compounds in medicine and NLO fields, with specific derivatives showing considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Synthesis and Docking Studies

A simple method was developed to synthesize a compound closely related to 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. This research involved the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, illustrating the potential of these compounds in further biological studies through docking analyses (Bommeraa et al., 2019).

Herbicidal and Insecticidal Applications

A series of novel pyrimidinamine derivatives, including structures related to 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, were designed and synthesized. Some compounds exhibited remarkable insecticidal activities against Aphis fabae and Tetranychus cinnabarinus, suggesting their potential as effective insecticides and herbicides (Zhang et al., 2019).

Rate Acceleration in Chemical Synthesis

Research on the use of sulfinates demonstrated the enhancement of substitution rates in the reaction of pyrimidinyloxy derivatives, serving as intermediates for potent herbicides. This study provides insights into improving chemical synthesis processes for related compounds (Bessard & Crettaz, 2000).

Safety and Hazards

The safety data sheet for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-4-pyrimidin-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-6-7(12)2-3-9(8)15-10-13-4-1-5-14-10/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMLCQFVZCCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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